
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, also known as AOPP, is a derivative of the amino acid proline. It is a small molecule that has been found to have various biochemical and physiological effects. AOPP has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Scientific Research Applications
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases.
Biochemical and Physiological Effects
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its small size, which allows it to penetrate cell membranes and reach its target more easily. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is also relatively easy to synthesize, which makes it more accessible for research purposes. One limitation of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. One area of interest is the development of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further elucidation of the mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, which could lead to the development of more targeted therapies. Additionally, there is interest in exploring the potential applications of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in other areas of research, such as inflammation and immune system disorders.
In conclusion, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is a small molecule with potential applications in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this molecule.
Synthesis Methods
The synthesis of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid involves the reaction of proline with acryloyl chloride and subsequent reaction with hydroxylamine. The resulting product is then treated with propionic anhydride to form 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. The overall yield of the synthesis is around 50%.
properties
CAS RN |
16652-44-1 |
|---|---|
Product Name |
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid |
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
InChI Key |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
Other CAS RN |
16652-44-1 |
synonyms |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




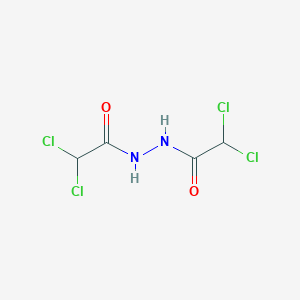




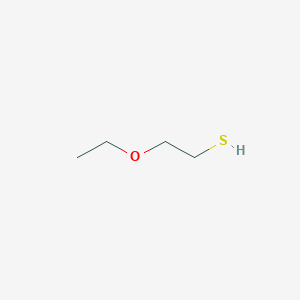
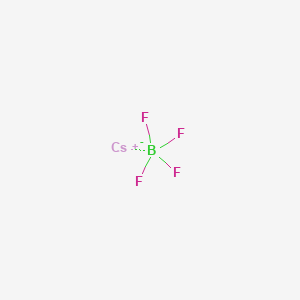
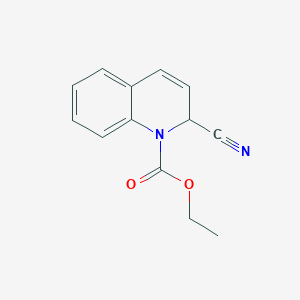
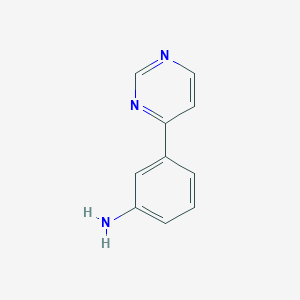

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
